molecular formula C19H21FN4O3 B11002514 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11002514
M. Wt: 372.4 g/mol
InChI Key: OKCXTLMJZMLQHO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 4-fluorophenyl group and a 3-hydroxyphenylurea moiety.

Key structural features include:

  • Piperazine core: Provides conformational flexibility and hydrogen-bonding sites.
  • 3-Hydroxyphenylurea moiety: Introduces hydrogen-bond donor/acceptor capabilities, critical for target engagement.

Properties

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21FN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26)

InChI Key

OKCXTLMJZMLQHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Core Piperazine Intermediate Synthesis

The synthesis begins with the preparation of the 4-(4-fluorophenyl)piperazine intermediate. As demonstrated in PARP inhibitor research, 1-(4-fluorophenyl)piperazine is alkylated using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C. This step achieves a 72–85% yield, with purity exceeding 95% after recrystallization.

Reaction conditions:

ComponentQuantity/Parameter
1-(4-Fluorophenyl)piperazine1.0 equiv.
Alkylating agent1.2 equiv.
K₂CO₃2.5 equiv.
SolventDMF
Temperature80–100°C
Reaction time12–18 hours

Carboxamide Formation

The hydroxyphenylcarboxamide side chain is introduced via a coupling reaction. A modified mixed-anhydride method is employed, where 2-[(3-hydroxyphenyl)amino]-2-oxoacetic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This intermediate is then coupled with the piperazine derivative in tetrahydrofuran (THF) under nitrogen atmosphere, yielding the target compound in 65–78% efficiency.

Critical parameters:

  • Stoichiometric control (1:1 molar ratio of acyl chloride to piperazine).

  • Use of triethylamine (Et₃N) to scavenge HCl.

  • Low-temperature reaction (-10°C to 0°C) to minimize side reactions.

Optimization Strategies for Enhanced Yield

Solvent and Base Selection

Comparative studies highlight DMF and acetonitrile as optimal solvents for alkylation and coupling steps, respectively. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) in DMF increases alkylation yields to 89% by enhancing nucleophilicity.

Catalytic Hydrogenation for Nitro Reduction

In cases where nitro precursors are used, catalytic hydrogenation (H₂/Pd-C, 30–40 psi) achieves >95% conversion to the amine intermediate, avoiding over-reduction. This step is critical for introducing the 3-hydroxyphenyl group without oxidative degradation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent data reveal that transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction times by 40%. Key adjustments include:

  • Maintaining precise temperature control (±2°C).

  • Automated pH monitoring during aqueous workup.

Purification Techniques

Large-scale purification employs fractional crystallization using ethanol/water (3:1 v/v), achieving 99.2% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, with retention times standardized at 8.9–9.3 minutes.

Analytical characterization data:

ParameterValue
Molecular weight388.8 g/mol
Melting point163–165°C
HPLC purity99.1–99.5%
¹H NMR (DMSO-d6)δ 7.45 (d, 2H), 6.82 (t, 1H)

Challenges and Mitigation

Byproduct Formation

Competing N-alkylation at the piperazine’s secondary nitrogen generates a 5–8% byproduct. Adding a bulky base (e.g., diisopropylethylamine) suppresses this side reaction, reducing byproduct levels to <1%.

Oxidative Degradation

The 3-hydroxyphenyl group is prone to oxidation during storage. Stabilization is achieved via nitrogen purging and addition of 0.1% w/v ascorbic acid as an antioxidant .

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

The compound 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in various research fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics make it a candidate for several applications, including anticancer research, neuropharmacology, and as a potential therapeutic agent for various diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives based on the structure of this compound. The compound has been noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against A549 lung cancer cells. The results indicated that certain modifications to the core structure enhanced biological activity:

CompoundCell LineViability Reduction (%)Notes
Compound AA54960%Induced apoptosis through caspase activation
Compound BMCF-755%Inhibited migration and invasion
Compound CHeLa70%Potent against multidrug-resistant strains

Neuropharmacological Research

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Research indicates that the piperazine moiety may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Insights from Neuropharmacological Studies

Studies have shown that derivatives of this compound can exhibit selective binding affinity to serotonin receptors, indicating potential use as antidepressants or anxiolytics. The following table summarizes findings from receptor binding assays:

CompoundReceptor TypeBinding Affinity (Ki, nM)Notes
Compound D5-HT1A25 nMPromising candidate for anxiety disorders
Compound ED2 Dopamine30 nMPotential antipsychotic properties

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively.

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibits significant antioxidant properties:

Test SystemIC50 (μM)Mechanism of Action
DPPH Scavenging Assay15 μMHydrogen atom donation
ABTS Assay12 μMElectron transfer mechanism

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are actively exploring various derivatives to enhance its pharmacological profile.

Synthetic Route Overview

The synthesis typically includes the following steps:

  • Formation of the piperazine ring.
  • Introduction of the fluorophenyl group via electrophilic substitution.
  • Coupling with the hydroxyphenyl amine derivative.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituent (R) Molecular Weight Yield (%) Melting Point (°C) Key Differences vs. Target Compound References
4-(4-Chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide Cl (instead of F) 386.9 N/A N/A Chlorine increases electronegativity and steric bulk.
N-(4-Fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide Pyridazine-pyridine 407.45 N/A N/A Heterocyclic extension replaces urea moiety.
N-(3-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide Benzooxazinone ~429.4 67% Oil (no MP) Propanoyl linker adds conformational rigidity.

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) vs. chlorine (CAS 1324067-76-6) alters electronic properties, impacting binding affinity to targets like serotonin receptors .
  • Heterocyclic Modifications : Pyridazine derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity compared to the hydroxyphenylurea group, affecting solubility and target selectivity.
  • Linker Variations: Propanoyl-linked benzooxazinones (e.g., ) show enhanced metabolic stability but reduced synthetic yields (30–68%) compared to simpler carboxamides.
Piperazine Derivatives with Sulfonamide or Sulfamoyl Groups
Compound Name Functional Group Molecular Weight Yield (%) Melting Point (°C) Key Differences References
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide Sulfonamide ~580.5 58% N/A Sulfonamide group increases acidity and bulk.
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide Sulfamoyl + sulfonamide ~630.6 N/A 132–230 Dual sulfonamide/sulfamoyl groups enhance solubility.

Key Findings :

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) exhibit higher thermal stability (melting points up to 230°C) but lower cell permeability due to increased polarity.
  • Sulfamoyl Additions: Compounds like 6l demonstrate improved aqueous solubility, making them preferable for intravenous formulations.
Piperazine-Carboxamides with Heterocyclic Extensions
Compound Name Heterocycle Molecular Weight Yield (%) Key Differences References
4-(3-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Quinolinone ~407.4 46% Quinolinone adds planar aromatic surface.
N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide Benzooxazinone + cyano ~437.4 70% Cyano group enhances dipole interactions.

Key Findings :

  • Quinolinone vs. Benzooxazinone: Quinolinone derivatives (e.g., ) exhibit stronger fluorescence properties, useful in imaging studies, while benzooxazinones (e.g., ) offer better metabolic stability.
  • Polar Substituents: Cyano groups (e.g., 22f ) improve binding to kinases but reduce blood-brain barrier penetration.

Biological Activity

4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, a compound featuring a piperazine core with fluorophenyl and hydroxyphenyl substituents, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19FN4O2\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

This structure highlights the presence of a fluorine atom, which is often linked to enhanced biological activity in pharmaceutical compounds.

Pharmacological Properties

Recent studies have indicated that derivatives of piperazine exhibit a range of biological activities. The specific compound has shown promising results in various assays:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that piperazine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor properties .

Cell Line IC50 (µM) Reference
HT295.6
MCF78.3
A5496.1

Neuroprotective Effects

Another significant area of interest is the neuroprotective potential of this compound. Studies have shown that related piperazine derivatives can inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures. Specifically, they have been noted to reduce nitric oxide production and improve neuronal survival under stress conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression or neurodegenerative diseases.
  • Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive functions.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Anticancer Study : A study involving a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly influenced their cytotoxicity against breast cancer cells. The presence of electron-withdrawing groups like fluorine was associated with increased potency .
  • Neuroprotective Study : In a model of Alzheimer's disease, a related compound showed significant improvement in cognitive function and reduced amyloid-beta aggregation, suggesting potential applications in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 4-(4-fluorophenyl)piperazine with a carboxamide precursor using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
  • Step 2: Introduction of the 3-hydroxyphenyl moiety via nucleophilic substitution or amidation, requiring pH control (pH 7–8) to prevent side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates with TLC (Rf ~0.4–0.6) .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR (DMSO-d6) to verify the piperazine ring (δ 2.8–3.5 ppm), fluorophenyl group (δ 7.1–7.4 ppm), and hydroxyl resonance (δ 9.2 ppm) .
  • Mass Spectrometry (HRMS): Expected molecular ion [M+H]+ at m/z 413.17 (calculated for C20H22FN4O3). Deviations >0.001 Da suggest impurities .
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 min .

Q. What functional groups influence its reactivity, and how do they guide derivatization?

Methodological Answer:

  • Key Groups:
    • Piperazine ring: Susceptible to alkylation/acylation for SAR studies.
    • 3-Hydroxyphenyl: Participates in hydrogen bonding; acetylation (acetic anhydride) enhances lipophilicity .
    • Fluorophenyl: Stabilizes π-π interactions with biological targets.
  • Reactivity: Optimize pH (6–8) during substitutions to prevent decomposition. Use inert atmospheres (N2/Ar) for moisture-sensitive reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

Methodological Answer:

  • Core Modifications:
    • Replace 4-fluorophenyl with 3-chloro or 4-cyano groups to evaluate halogen/electron-withdrawing effects on receptor binding .
    • Substitute the hydroxyl group with methoxy or acetyl to assess solubility/bioavailability trade-offs .
  • Assays: Conduct competitive binding assays (e.g., dopamine D2/D3 receptors) using radiolabeled ligands (e.g., [3H]spiperone). Calculate IC50 values and compare with reference compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Data Triangulation:
    • Reproduce assays across multiple models (e.g., in vitro HEK-293 cells vs. ex vivo rat brain slices) to isolate tissue-specific effects .
    • Validate target engagement via CRISPR/Cas9 knockout of suspected receptors (e.g., 5-HT1A) .
  • Meta-Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to reconcile discrepancies between binding affinity and functional activity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

Methodological Answer:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce methyl groups to the piperazine ring to reduce CYP450-mediated oxidation .
  • PK Profiling: Administer IV/PO doses in rodent models. Calculate AUC and t1/2. If bioavailability is <20%, reformulate with cyclodextrin complexes or lipid nanoparticles .

Key Considerations for Researchers

  • Conflicting Data: Address variability in biological assays by standardizing protocols (e.g., ATP levels in cell viability assays) .
  • Scalability: Transition from batch to flow chemistry for multi-gram synthesis; optimize solvent recycling (e.g., THF recovery) .

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